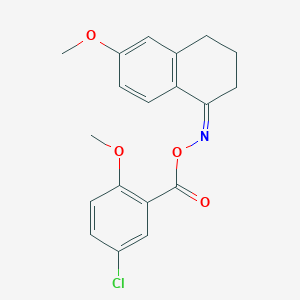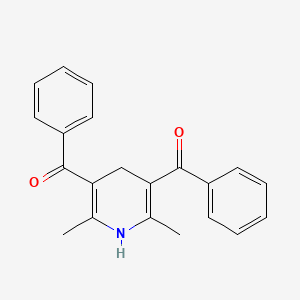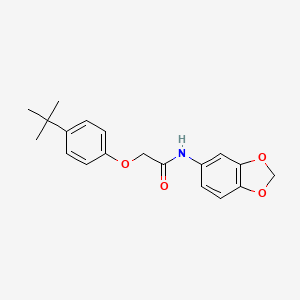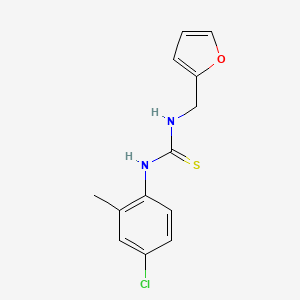
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, also known as MON-58, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In the brain, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to reduce oxidative stress and inflammation by inhibiting the activity of the enzyme NADPH oxidase and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and the Akt/mTOR signaling pathway. Moreover, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been investigated for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications in various fields of scientific research. However, there are also some limitations to working with 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime. Firstly, further studies are needed to fully understand the mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in cancer cells and the brain. Moreover, more research is needed to investigate the potential therapeutic applications of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective analogs of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime could lead to the discovery of new therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime could provide valuable information for its potential clinical use.
Conclusion:
In conclusion, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis method is relatively straightforward, and 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. The mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications. However, there are also some limitations to working with 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, including its limited solubility in water and its potential toxicity at high concentrations. There are several future directions for the research of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, including further studies to fully understand its mechanism of action and investigation of its potential therapeutic applications in other fields of scientific research.
合成方法
The synthesis of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime involves the reaction of 6-methoxy-1-tetralone with 5-chloro-2-methoxybenzoyl chloride in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been investigated for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
属性
IUPAC Name |
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-23-14-7-8-15-12(10-14)4-3-5-17(15)21-25-19(22)16-11-13(20)6-9-18(16)24-2/h6-11H,3-5H2,1-2H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNPRPNZAPRRL-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)Cl)OC)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)Cl)OC)/CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)

![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
